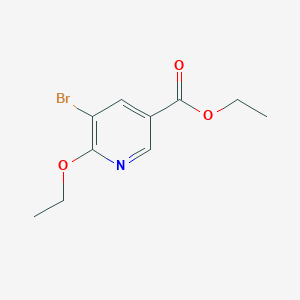

Ethyl 5-bromo-6-ethoxynicotinate

Description

Ethyl 5-bromo-6-methylnicotinate (CAS 1190862-70-4) is a brominated nicotinate derivative with the molecular formula C₉H₁₀BrNO₂ and a molar mass of 244.09 g/mol. It is a white powder used primarily as a pharmaceutical intermediate in drug synthesis, skincare formulations, and medical ingredient development . Key physicochemical properties include:

- Density: 1.439 g/cm³ (predicted)

- Boiling Point: 270.5°C (predicted)

- pKa: 1.66 (predicted)

- Storage: Stable under inert atmosphere at room temperature .

The compound’s structure features a bromine atom at the 5-position and a methyl group at the 6-position on the pyridine ring, which influence its reactivity and applications in medicinal chemistry.

Properties

Molecular Formula |

C10H12BrNO3 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

ethyl 5-bromo-6-ethoxypyridine-3-carboxylate |

InChI |

InChI=1S/C10H12BrNO3/c1-3-14-9-8(11)5-7(6-12-9)10(13)15-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

YELQNVJDGPQVJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C(=O)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-6-ethoxynicotinate can be synthesized through a multi-step process involving the bromination of ethyl nicotinate followed by ethoxylation. The typical synthetic route involves:

Bromination: Ethyl nicotinate is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.

Ethoxylation: The brominated intermediate is then treated with ethanol in the presence of a base such as sodium ethoxide to introduce the ethoxy group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-ethoxynicotinate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products include various substituted nicotinates depending on the nucleophile used.

Oxidation: Oxidized products such as nicotinic acid derivatives.

Reduction: Reduced products with the bromine atom removed.

Scientific Research Applications

Ethyl 5-bromo-6-ethoxynicotinate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active nicotinic acid derivatives.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-6-ethoxynicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group on the pyridine ring influence its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities and receptor interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares Ethyl 5-bromo-6-methylnicotinate with structurally similar nicotinate derivatives:

*XLogP³ estimated based on structural analogs.

Key Observations:

- Halogenation Effects : Ethyl 5-bromo-4,6-dichloronicotinate exhibits higher molecular weight (296.90 g/mol) and lipophilicity (XLogP³ 3.4) due to additional chlorine atoms, enhancing its suitability for agrochemicals .

- Amino vs. Methyl Groups: Methyl 6-amino-5-bromonicotinate has a lower XLogP³ (0.8) and higher polarity, making it ideal for aqueous-phase reactions in drug synthesis .

- Trifluoromethyl Impact : The trifluoromethyl group in CAS 1672655-82-1 increases electronegativity and metabolic stability, critical for fluorinated APIs .

Application-Specific Comparisons

- Pharmaceuticals: Ethyl 5-bromo-6-methylnicotinate is preferred for lipophilic prodrugs due to its moderate logP, while Methyl 6-amino-5-bromonicotinate serves in hydrophilic active pharmaceutical ingredients (APIs) .

- Agrochemicals : Ethyl 5-bromo-4,6-dichloronicotinate’s high logP and stability under environmental conditions make it a candidate for herbicides .

- Fluorinated APIs : The trifluoromethyl derivative (CAS 1672655-82-1) is prioritized in oncology for its enhanced binding affinity and resistance to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.